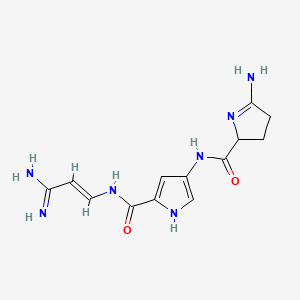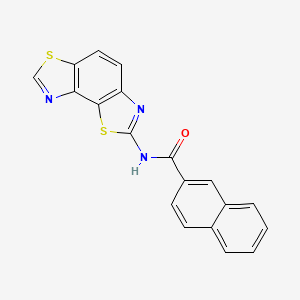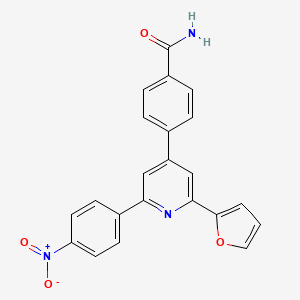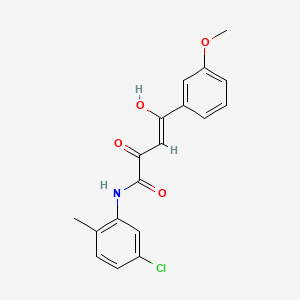
L 365209
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L 365209 is a structurally unique, potent, and selective oxytocin antagonist derived from the bacterium Streptomyces silvensis. It is a cyclic hexapeptide with significant biological activity, particularly in inhibiting the effects of oxytocin and arginine vasopressin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L 365209 is synthesized through a series of chemical reactions involving the modification of natural products derived from Streptomyces silvensis. The synthesis begins with the extraction of the natural product L-156,373, followed by structural modifications such as dehydroxylation and oxidation of specific residues. These modifications enhance the compound’s affinity and selectivity for oxytocin receptors .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces silvensis, followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize yield, and advanced chromatographic techniques are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: L 365209 undergoes various chemical reactions, including:
Oxidation: The oxidation of piperazic acid residues is a key step in its synthesis.
Substitution: Structural modifications involve substitution reactions to enhance receptor affinity.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of specific residues.
Catalysts: Employed to facilitate substitution reactions.
Solvents: Organic solvents are used to dissolve reactants and facilitate reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which exhibits enhanced biological activity and selectivity for oxytocin receptors .
Aplicaciones Científicas De Investigación
L 365209 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study the role of oxytocin and arginine vasopressin in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxytocin and vasopressin dysregulation, such as preterm labor and certain psychiatric disorders.
Chemistry: Serves as a model compound for studying cyclic peptides and their interactions with receptors
Mecanismo De Acción
L 365209 exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. It also exhibits antagonistic activity against arginine vasopressin receptors, albeit with lower affinity. The compound’s mechanism involves blocking the receptor sites, preventing the natural ligands from exerting their physiological effects .
Comparación Con Compuestos Similares
L 156373: The precursor to L 365209, with moderate affinity for oxytocin receptors.
Atosiban: Another oxytocin antagonist used clinically to manage preterm labor.
Comparison: this compound is unique due to its higher affinity and selectivity for oxytocin receptors compared to its precursor L 156373. Unlike Atosiban, which is a non-peptide antagonist, this compound is a cyclic hexapeptide, offering a different structural framework for receptor interaction .
Propiedades
Número CAS |
122211-30-7 |
|---|---|
Fórmula molecular |
C40H50N8O6 |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
11,20-dibenzyl-23-butan-2-yl-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49) |
Clave InChI |
IFHSSGUGRIXWQU-UHFFFAOYSA-N |
SMILES |
CCC(C1C(N2C(C(N3C(C(N(C)C(Cc4ccccc4)C(N5CCCC5C(NC(Cc6ccccc6)C(N1)=O)=O)=O)=O)CCC=N3)=O)CCC=N2)=O)C |
SMILES canónico |
CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L 365209; L-365209; L365209; L 365,209; L-365,209; L365,209; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


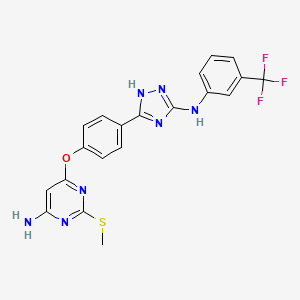
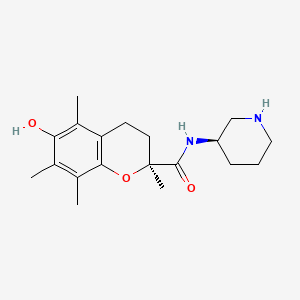

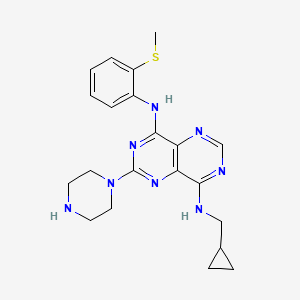
![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B608339.png)
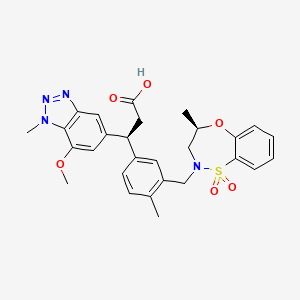
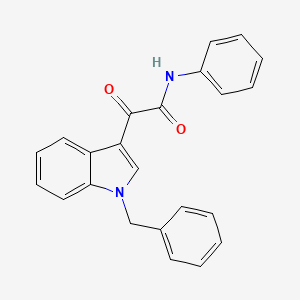
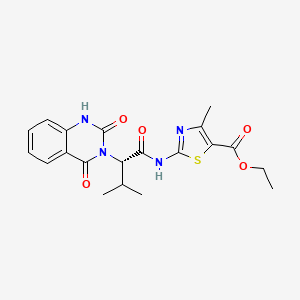
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)
